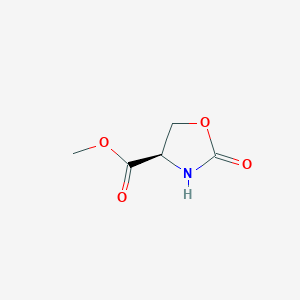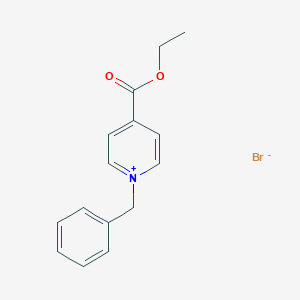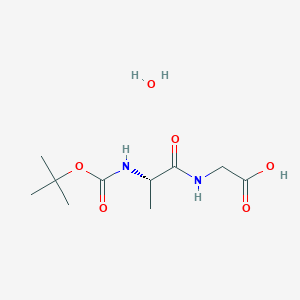
phytanoyl-CoA
Übersicht
Beschreibung
Phytanoyl-CoA is a coenzyme A derivative of phytanic acid . It is involved in several aspects of mammalian cellular metabolism including the Krebs cycle, oxidation of fatty acids and branched chain amino acids, as well as synthesis of fatty acids and sterols .
Synthesis Analysis
Phytanoyl-CoA is synthesized and used to develop in vitro assays for PAHX . The product of the reaction was confirmed as 2-hydroxyphytanoyl-CoA by NMR and mass spectrometric analyses .Molecular Structure Analysis
The molecular formula of phytanoyl-CoA is C41H74N7O17P3S . The structure of PAHX has been determined to a 2.5 A resolution complexed with Fe (II) and 2OG .Chemical Reactions Analysis
Phytanoyl-CoA is a substrate for a specific alpha-hydroxylase (Phytanoyl-CoA hydroxylase), which adds a hydroxyl group to the α-carbon of phytanic acid, creating the 19-carbon homologue, pristanic acid .Physical And Chemical Properties Analysis
Phytanoyl-CoA has a molecular weight of 1062.1 g/mol . Its molecular formula is C41H74N7O17P3S . The InChIKey is NRJQGHHZMSOUEN-IYJVDCLDSA-N .Wissenschaftliche Forschungsanwendungen
Neurological Disorders Research
Phytanoyl-CoA plays a crucial role in the study of Refsum’s disease , a rare neurological disorder. Patients with this disease cannot degrade phytanic acid due to a deficiency in phytanoyl-CoA hydroxylase activity, leading to the accumulation of phytanic acid in plasma and tissues . Understanding the function and mutations of phytanoyl-CoA hydroxylase is essential for developing therapeutic strategies for Refsum’s disease.
Metabolic Pathway Analysis
In metabolic studies, phytanoyl-CoA is involved in the α-oxidation pathway, where it is hydroxylated to 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase, an enzyme that is crucial for the breakdown of phytanic acid, a branched-chain fatty acid . Research into this pathway helps elucidate the metabolism of fatty acids and their role in various diseases.
Plant Physiology
Phytanoyl-CoA is also significant in plant research, particularly in understanding the process of dark-induced senescence in plants. Studies have shown that phytanoyl-CoA does not act as a substrate of the electron-transfer flavoprotein complex in Arabidopsis during dark-induced senescence, providing insights into the metabolic processes during plant aging .
Biochemical Assays Development
The compound is used in developing assays to measure the activity of enzymes involved in fatty acid metabolism. For instance, assays for phytanoyl-CoA hydroxylase activity are critical for diagnosing metabolic disorders and understanding enzyme kinetics .
Nutritional Studies
Research involving phytanoyl-CoA contributes to nutritional science by exploring the metabolism of dietary fatty acids. Since phytanic acid is a dietary component, understanding its metabolism can inform dietary recommendations and interventions .
Biomarker Identification
Phytanoyl-CoA’s role in the metabolism of odd-chain fatty acids like heptadecanoic acid (C17:0) has implications for identifying biomarkers related to metabolic diseases and dietary intake .
Genetic Studies
The genetic analysis of phytanoyl-CoA hydroxylase mutations provides insights into the molecular basis of inherited diseases like Refsum’s disease. This research is pivotal for genetic counseling and developing gene therapies .
Drug Development
Understanding the biochemical pathways involving phytanoyl-CoA can lead to the development of new drugs targeting metabolic disorders. By manipulating the enzymes that interact with phytanoyl-CoA, researchers can design drugs to correct metabolic imbalances .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,7R,11R)-3,7,11,15-tetramethylhexadecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t27-,28-,29+,30-,34-,35-,36?,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJQGHHZMSOUEN-IYJVDCLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1062.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
phytanoyl-CoA | |
CAS RN |
146622-45-9 | |
| Record name | Phytanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-azido-N-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]-2,3,5,6-tetrafluorobenzamide](/img/structure/B114692.png)









![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)

